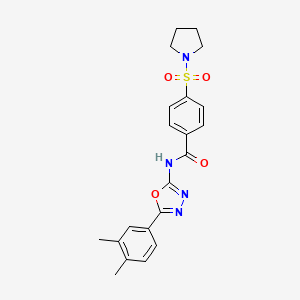
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth and proliferation. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiourea derivatives, including those structurally related to the query compound, have been investigated for their anticancer properties. For instance, a study on N-[3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea outlined its strong anticancer activity across several assays and cell lines, highlighting its potential in clinical trials for kidney cancer treatment. This compound demonstrated notable efficacy without significant toxicity in animal studies, suggesting that a metabolite might act as the active agent. De novo synthesis of this primary metabolite was achieved to further explore its therapeutic potential (Nammalwar et al., 2010).
Solar Energy Conversion
Another application area is in solar energy, where thiourea derivatives have been utilized in dye-sensitized solar cells (DSSCs). A study demonstrated the use of synthesized thiourea derivatives as novel additives in gel polymer electrolytes for DSSCs, which significantly enhanced the solar to electric conversion efficiency. These derivatives, when added to Co2+/Co3+ redox electrolytes, displayed a notable increase in efficiency, emphasizing the role of thiourea derivatives in improving the performance of renewable energy technologies (Karthika et al., 2019).
Antioxidant Activity
Benzothiazoles and thioureas are known for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related damages. A specific benzothiazole-isothiourea derivative was synthesized and showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent. Such compounds could play a significant role in preventing or treating conditions associated with oxidative stress, further expanding the utility of thiourea derivatives in medical research (Cabrera-Pérez et al., 2016).
Polymer Science
In polymer science, thiourea derivatives have been explored for the synthesis of high-performance polymers. A notable study involved the creation of heteroaromatic poly(thiourea-imide-ester)s (PTIEs) from a novel dihydroxy monomer containing thiourea, imide, and pyridine moieties. These polymers exhibited high thermal stability and were readily soluble in polar solvents, demonstrating their potential for advanced materials applications (Kausar et al., 2013).
Photoluminescence and Sensing
Thiourea derivatives have also been studied for their photoluminescence properties and potential in sensing applications. For example, 1-(2-Hydroxyphenyl)thiourea exhibits fluorescence quenching in the presence of chromium(VI) ions, suggesting its utility in developing sensitive detection methods for environmental monitoring and analysis (Sunil et al., 2015).
Eigenschaften
IUPAC Name |
1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-8-9-20-15(6-10-21-11-7-15)12-16-14(19)17-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIULDZGTBKTNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)



![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)



![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)